molecular formula C16H18O2S2 B14266961 7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one CAS No. 137612-33-0

7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one

Cat. No.: B14266961
CAS No.: 137612-33-0
M. Wt: 306.4 g/mol
InChI Key: RSAZKOSIZJYIBJ-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group and two methylsulfanyl groups attached to a hepta-trienone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-methoxybenzaldehyde and methylsulfanyl derivatives.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with an appropriate ketone to form an intermediate compound.

    Thioether Formation: The intermediate compound is then reacted with methylsulfanyl reagents under controlled conditions to introduce the methylsulfanyl groups.

    Final Cyclization: The final step involves cyclization to form the hepta-1,4,6-trien-3-one backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the ketone group to an alcohol.

    Substitution: The methoxy and methylsulfanyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

137612-33-0

Molecular Formula

C16H18O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-1,1-bis(methylsulfanyl)hepta-1,4,6-trien-3-one

InChI

InChI=1S/C16H18O2S2/c1-18-15-10-8-13(9-11-15)6-4-5-7-14(17)12-16(19-2)20-3/h4-12H,1-3H3

InChI Key

RSAZKOSIZJYIBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC=CC(=O)C=C(SC)SC

Origin of Product

United States

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